2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid
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Overview
Description
2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid typically involves the reaction of hydrazine with an appropriate imidazole derivative. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrazine derivatives .
Scientific Research Applications
2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal complexes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can form complexes with metal ions, which may enhance its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propanoic acid
- 3-(Imidazol-4(5)-yl)propanoic acid
Uniqueness
2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds and interact with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
16662-56-9 |
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Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12) |
InChI Key |
OTXNLKCKMZUQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NN |
Origin of Product |
United States |
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